molecular formula C7H5BrINO B3057310 3-Bromo-4-iodobenzamide CAS No. 791137-23-0

3-Bromo-4-iodobenzamide

Cat. No.: B3057310
CAS No.: 791137-23-0
M. Wt: 325.93
InChI Key: JFHQUNCUTPWALA-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzamide is a benzamide derivative with the molecular formula C7H5BrINO and a molecular weight of 325.93 g/mol . This compound is supplied as a high-purity solid, characterized by its CAS Number 791137-23-0 and the SMILES notation C1=CC(=C(C=C1C(=O)N)Br)I . It is intended For Research Use Only and is not for diagnostic or therapeutic applications. As a dihalogenated benzamide, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both bromine and iodine substituents on the aromatic ring, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the exploration of more complex chemical entities. Researchers utilize this compound in the design and synthesis of novel molecules for various applications, including the development of potential pharmacological tools . Proper handling and storage under inert atmosphere are recommended to maintain the stability of this air-sensitive material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQUNCUTPWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311074
Record name Benzamide, 3-bromo-4-iodo-
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Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-23-0
Record name Benzamide, 3-bromo-4-iodo-
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Record name Benzamide, 3-bromo-4-iodo-
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Record name 3-bromo-4-iodobenzamide
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Synthetic Methodologies for 3 Bromo 4 Iodobenzamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond formations and potential synthetic pathways.

The target molecule, 3-bromo-4-iodobenzamide, is a trisubstituted benzene (B151609) derivative. The substituents are a carboxamide group (-CONH2), a bromine atom, and an iodine atom. The substituents are located at positions 1, 3, and 4, respectively. The amide group is an ortho-, para-director and is activating, while the halogen atoms are also ortho-, para-directors but are deactivating. The relative positions of these groups (bromo and iodo are para to each other, and the amide is meta to the bromine and ortho to the iodine) will dictate the synthetic strategy, particularly the order of introduction of the substituents.

The primary disconnection points for this compound are the carbon-nitrogen bond of the amide and the carbon-halogen bonds.

C-N Bond Disconnection: Disconnecting the amide bond leads to 3-bromo-4-iodobenzoic acid or its corresponding acyl chloride and ammonia (B1221849). This is a common and reliable transformation.

C-Br and C-I Bond Disconnections: These disconnections suggest a halogenation step on a suitable benzamide (B126) or benzoic acid precursor. The challenge lies in achieving the desired regioselectivity.

This analysis suggests that a plausible forward synthesis would involve the preparation of a substituted benzoic acid followed by amidation. The key challenge is the regioselective introduction of the bromine and iodine atoms.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often through one-pot or highly regioselective reactions.

While a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the synthesis of amides can be adapted. For instance, a one-pot synthesis of diverse carboxamides from aldehydes has been reported using diacetoxyiodobenzene. organic-chemistry.org This approach, however, would require the corresponding 3-bromo-4-iodobenzaldehyde (B3038617), which itself needs to be synthesized.

Another potential one-pot approach could involve the simultaneous halogenation and amidation of a suitable precursor, though controlling the regioselectivity of such a reaction would be highly challenging. The development of one-pot syntheses for halogenated amides is an active area of research, often integrating amide activation, reduction, and intramolecular substitution. mdpi.com

Achieving the desired 3-bromo-4-iodo substitution pattern is the crux of the synthetic challenge. Traditional electrophilic aromatic halogenation of benzamides typically results in mixtures of ortho and para products. nih.govrsc.org Therefore, more advanced strategies are required.

One effective strategy is the use of directing groups to control the position of halogenation. The amide group itself can act as a directing group, but its influence might not be sufficient to overcome the electronic preferences of the ring, especially in the presence of other substituents. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation of aromatic compounds, including benzamides. nih.govrsc.orgresearchgate.net This method can direct halogenation to the ortho position of a directing group.

Another strategy involves the use of a pre-installed functional group to direct the halogenation. For example, a boron handle can be installed on the aromatic ring, which then directs the regioselective introduction of a halogen through oxidative halodeboronation. nih.govrsc.org

Stepwise Synthetic Routes

A stepwise approach, while potentially longer, offers better control over the introduction of each functional group, thereby ensuring the desired regiochemistry. A plausible stepwise synthesis of this compound would likely start from a simpler, commercially available precursor.

A logical precursor is 4-iodobenzoic acid or 4-iodobenzaldehyde (B108471). The synthesis could proceed as follows:

Starting Material: 4-Iodobenzaldehyde.

Bromination: Regioselective bromination of 4-iodobenzaldehyde at the 3-position. The aldehyde group is a meta-director, and the iodine is an ortho-, para-director. The electronic and steric effects would need to be carefully controlled to favor bromination at the desired position.

Oxidation: The aldehyde group of the resulting 3-bromo-4-iodobenzaldehyde would then be oxidized to a carboxylic acid to yield 3-bromo-4-iodobenzoic acid.

Amidation: Finally, the carboxylic acid can be converted to the corresponding benzamide. This can be achieved by first converting the carboxylic acid to an acyl chloride followed by reaction with ammonia, or through direct coupling with ammonia using a suitable coupling agent.

The following table outlines a potential stepwise synthetic route with hypothetical reaction conditions based on known organic transformations.

StepReactantReagents and ConditionsProduct
14-IodobenzaldehydeBr2, FeBr33-Bromo-4-iodobenzaldehyde
23-Bromo-4-iodobenzaldehydeKMnO4, NaOH, H2O, heat3-Bromo-4-iodobenzoic acid
33-Bromo-4-iodobenzoic acid1. SOCl2, heat; 2. NH3(aq)This compound

Alternatively, one could start with 3-bromobenzoic acid and introduce the iodine at the 4-position. However, iodination of a brominated benzoic acid might be less regioselective.

Bromination Preceding Iodination

This synthetic strategy commences with an iodinated precursor, specifically 4-iodobenzamide (B1293542), and introduces a bromine atom in the subsequent step. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amide group (-CONH₂) is an ortho-, para-directing and activating group, while the iodine atom is also an ortho-, para-directing but deactivating group.

A plausible synthetic approach would involve the direct bromination of 4-iodobenzamide using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.

Table 1: Proposed Synthesis of this compound via Bromination of 4-Iodobenzamide

Step Reactant Reagents and Conditions Product

Iodination Preceding Bromination

An alternative pathway involves the iodination of a brominated precursor, 3-bromobenzamide (B114348). In this scenario, the directing effects of the bromo and amide groups determine the position of the incoming iodo group. The amide group is ortho-, para-directing, and the bromo group is also an ortho-, para-director, albeit deactivating.

For 3-bromobenzamide, the para-position to the activating amide group is occupied by the bromine atom. The remaining ortho-positions to the amide are positions 2 and 6. The bromine at position 3 directs incoming electrophiles to positions 4 and 6. The combined directing effects would likely lead to a mixture of iodinated products, with substitution at position 6 being favored by both groups. Iodination at the desired 4-position is sterically hindered by the adjacent bromine atom and electronically less favored than substitution at position 6. Therefore, achieving high regioselectivity for 4-iodination in this route is challenging.

Common iodinating agents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid could be employed for this transformation. organic-chemistry.org However, due to the regiochemical challenges, this route is generally less preferred for the specific synthesis of this compound.

Sequential Halogenation of Benzamide Scaffold

This approach begins with the parent benzamide molecule and introduces the bromine and iodine atoms in a stepwise manner. The order of halogenation is crucial for controlling the regioselectivity.

A potential sequence could involve the initial bromination of benzamide. The amide group would direct the bromination primarily to the para-position, yielding 4-bromobenzamide (B181206). Subsequent iodination of 4-bromobenzamide would then be directed by both the amide and bromo groups. Both are ortho-, para-directing. With the para-position to the amide occupied, the incoming iodo group would be directed to the positions ortho to the amide group (positions 2 and 6). This would not lead to the desired this compound.

A more viable, albeit indirect, approach starting from a different precursor is the halogenation of a substituted benzene derivative that is later converted to the benzamide. For instance, the synthesis of the precursor 3-bromo-4-iodobenzoic acid has been documented, involving a multi-step reaction starting from a substituted toluene. chemicalbook.com This benzoic acid derivative can then be converted to the target amide.

Amide Bond Formation Strategies

A highly efficient and common strategy for the synthesis of this compound involves the formation of the amide bond from a pre-halogenated carboxylic acid precursor.

This method utilizes 3-bromo-4-iodobenzoic acid as the starting material. This precursor can be synthesized through various routes or obtained commercially. The conversion of the carboxylic acid to the primary amide is a standard and reliable transformation in organic synthesis.

A common method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia. Thionyl chloride (SOCl₂) is a frequently used reagent for the formation of the acyl chloride intermediate. The subsequent amidation with ammonia or an ammonia equivalent proceeds readily to yield the desired benzamide. This method is often high-yielding and avoids the regioselectivity issues associated with the halogenation of an already substituted benzamide ring.

A reported method for the synthesis of benzamides from benzoic acids involves the use of thionyl chloride to form the acyl chloride, which then reacts with an amine under solvent-free conditions. researchgate.net

Table 2: Synthesis of this compound from 3-Bromo-4-iodobenzoic Acid

Step Reactant Reagents and Conditions Intermediate/Product
1 3-Bromo-4-iodobenzoic acid Thionyl chloride (SOCl₂), reflux 3-Bromo-4-iodobenzoyl chloride

As discussed in sections 2.3.1 and 2.3.2, the direct halogenation of benzamide derivatives is a possible route. However, it is often complicated by issues of regioselectivity. The success of this strategy hinges on the cumulative directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, the bromination of 4-iodobenzamide appears to be the more regioselective of the two direct halogenation pathways on a pre-formed benzamide.

Catalytic Approaches in Synthesis

Modern synthetic chemistry often employs catalytic methods to enhance efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic approaches can be applied to both the halogenation and amide bond formation steps.

Transition metal catalysis, particularly with palladium, has been extensively studied for C-H activation and halogenation. acs.orgnih.gov For instance, palladium-catalyzed ortho-iodination of benzamides using molecular iodine as the oxidant has been reported. nih.gov Similarly, iridium-catalyzed ortho-C-H iodination of benzamides has also been developed. acs.orgnih.gov While these methods typically direct halogenation to the ortho-position due to the coordinating effect of the amide group, they represent powerful tools for the selective functionalization of aromatic rings. For the synthesis of this compound, a catalytic C-H activation approach would require a directing group that favors functionalization at the desired positions, or a substrate that is pre-functionalized to achieve the correct regiochemical outcome.

Catalytic methods can also be applied to the amide bond formation. Various coupling reagents have been developed to facilitate the direct formation of amides from carboxylic acids and amines, often under mild conditions. These methods can be an alternative to the traditional acyl chloride route.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are particularly useful for the selective modification of the molecule at either the C-I or C-Br bond. The differential reactivity of these two halogen atoms, with the C-I bond being more reactive towards oxidative addition to a palladium(0) center than the C-Br bond, is a key factor in achieving chemoselectivity.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For a substrate like this compound, the significant difference in reactivity between the aryl iodide and aryl bromide allows for selective coupling at the more reactive iodine position. libretexts.orgnrochemistry.com

The general reactivity trend for aryl halides in palladium-catalyzed coupling reactions is I > OTf > Br > Cl. libretexts.orgnrochemistry.com This inherent difference in reactivity enables the selective Sonogashira coupling of an alkyne at the C-I bond of this compound while leaving the C-Br bond intact for subsequent transformations. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

A typical Sonogashira coupling reaction involving a dihalogenated substrate would proceed as follows:

Reactant A Reactant B Catalyst Co-catalyst Base Solvent Product
This compound Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI Amine (e.g., Et₃N, DIPEA) THF, DMF 3-Bromo-4-(alkynyl)benzamide

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. organic-chemistry.org Similar to the Sonogashira reaction, the chemoselectivity of the Suzuki-Miyaura coupling on this compound is dictated by the higher reactivity of the C-I bond. nih.gov This allows for the selective introduction of an aryl, heteroaryl, vinyl, or alkyl group at the 4-position of the benzamide ring.

The optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the catalytic cycle.

Reactant A Reactant B Catalyst Ligand Base Solvent Product
This compound Arylboronic acid Pd(OAc)₂ or Pd₂(dba)₃ Phosphine ligand (e.g., SPhos, XPhos) K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, Water 3-Bromo-4-arylbenzamide

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction provides a direct method for the synthesis of N-aryl or N-heteroaryl derivatives. When applied to this compound, selective amination can be achieved at the C-I bond.

The choice of catalyst system, particularly the ligand, is critical for the success of the Buchwald-Hartwig amination. wikipedia.org Different generations of ligands have been developed to improve the scope and efficiency of this transformation, allowing for the coupling of a wide range of amines, including primary and secondary amines, with aryl halides. wikipedia.orgnih.gov

Reactant A Reactant B Catalyst Ligand Base Solvent Product
This compound Primary or Secondary Amine Pd(OAc)₂ or Pd₂(dba)₃ Biarylphosphine ligand (e.g., BINAP, Xantphos) NaOt-Bu, K₃PO₄ Toluene, Dioxane 3-Bromo-4-(amino)benzamide

Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign oxidizing agents in modern organic synthesis. thieme-connect.denih.gov They are particularly useful for halogenation reactions of aromatic compounds. thieme-connect.deuab.cat The synthesis of this compound could potentially be achieved through the sequential halogenation of a benzamide precursor using hypervalent iodine reagents.

For example, the iodination of 3-bromobenzamide could be carried out using a hypervalent iodine(III) reagent in the presence of a suitable iodine source. Alternatively, a directed C-H activation/halogenation approach could be envisioned. Hypervalent iodine reagents can act as strong oxidants and facilitate the introduction of halogens onto aromatic rings under mild conditions. uab.catresearchgate.net The reactivity and regioselectivity of such reactions would be influenced by the nature of the substituents on the aromatic ring and the specific hypervalent iodine reagent employed. uab.catnih.gov

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role as catalysts in a variety of organic transformations, most notably in electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. wikipedia.org In the context of synthesizing this compound, Lewis acids can be employed to catalyze the halogenation of a benzamide precursor.

For instance, the bromination or iodination of a suitable benzamide derivative can be facilitated by a Lewis acid catalyst such as FeCl₃, FeBr₃, or AlCl₃. wikipedia.orglibretexts.org The Lewis acid activates the halogen molecule (e.g., Br₂ or I₂), making it a more potent electrophile that can then attack the electron-rich aromatic ring. wikipedia.orglibretexts.org The regioselectivity of the halogenation would be directed by the existing substituents on the benzamide ring. For the synthesis of this compound, a multi-step synthesis involving the strategic introduction of the halogen atoms, potentially with the aid of Lewis acid catalysis in one or more steps, would be necessary. For example, the iodination of 3-bromobenzamide would likely require a Lewis acid catalyst to proceed efficiently. researchgate.net

Optimization of Reaction Conditions and Green Chemistry Aspects

The optimization of reaction conditions is paramount for the efficient and sustainable synthesis of this compound and its derivatives. This involves a careful selection of catalysts, reagents, solvents, and reaction parameters to maximize yield and selectivity while minimizing waste and environmental impact. The principles of green chemistry provide a framework for developing more environmentally benign synthetic processes. nih.govrsc.org

Solvent Effects and Reaction Medium Selection

The choice of solvent can have a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. nih.govrsc.orgwhiterose.ac.uk Solvents can influence catalyst solubility, stability, and activity, as well as the rate and selectivity of the reaction. researchgate.net For instance, in Suzuki-Miyaura couplings, the polarity of the solvent can affect the speciation of the active catalyst and the rate of different elementary steps in the catalytic cycle. nih.govresearchgate.net

In recent years, there has been a significant push towards the use of greener solvents in organic synthesis. inovatus.esjddhs.com Water, for example, has been successfully employed as a reaction medium for Suzuki-Miyaura and Sonogashira couplings, offering advantages in terms of cost, safety, and environmental impact. rsc.orgrsc.org The use of aqueous media can sometimes be facilitated by the addition of surfactants or co-solvents to improve the solubility of organic substrates.

Other green solvent alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be an effective medium for copper-free and amine-free Sonogashira reactions at room temperature. acs.orgnih.gov The development of reaction protocols in such sustainable solvents is a key aspect of modern green chemistry. kaust.edu.sa

The following table summarizes the impact of solvent selection on palladium-catalyzed cross-coupling reactions:

Solvent Type Examples General Effects on Cross-Coupling Reactions Green Chemistry Considerations
Aprotic Nonpolar Toluene, Hexane Good solubility for many organic substrates and catalysts. Often used in traditional cross-coupling protocols. Often derived from petrochemical sources, can be volatile and have associated health and environmental risks.
Aprotic Polar DMF, DMSO, Acetonitrile Can influence selectivity in some cases by stabilizing charged intermediates or catalyst species. nih.gov Can be difficult to remove and may have toxicity concerns.
Protic Water, Ethanol Can promote certain catalytic cycles and allow for the use of water-soluble catalysts and reagents. rsc.org Generally considered green solvents due to low toxicity and environmental impact. rsc.org
Ethereal THF, Dioxane, 2-MeTHF Commonly used and effective for many cross-coupling reactions. acs.orgnih.gov Dioxane is a suspected carcinogen. 2-MeTHF is a bio-derived and greener alternative. acs.org

By carefully considering the solvent and other reaction parameters, it is possible to develop synthetic routes to this compound that are not only efficient but also adhere to the principles of green chemistry, thereby reducing the environmental footprint of the synthesis. inovatus.esresearchgate.netcovasyn.com

Temperature and Pressure Control

The control of temperature and pressure is fundamental in the synthesis of amides and their halogenated precursors. The direct amidation of a carboxylic acid, such as 3-bromo-4-iodobenzoic acid, with an amine source typically requires elevated temperatures to facilitate the dehydration process and drive the reaction to completion. libretexts.org

Hydrothermal synthesis represents a method where both temperature and pressure are precisely controlled. For instance, the direct condensation between amines and carboxylic acids can be achieved under hydrothermal conditions of 250 °C and 40 bar, yielding amides in up to 90% over a few hours. researchgate.net Such conditions create a unique reaction environment that can promote bond formation. researchgate.net

In contrast, the synthesis of halogenated precursors may demand low-temperature conditions to ensure regioselectivity and prevent side reactions. The preparation of 3-bromo-4-hydroxybenzaldehyde, a potential precursor, involves the treatment of 4-hydroxybenzaldehyde (B117250) with bromine at a controlled temperature of 0°C to achieve high yields of the desired product. google.com The use of catalysts, such as those based on Group IV metals like titanium (IV) and zirconium (IV), can also influence the required temperature for amidation, often allowing for milder conditions ranging from 70 °C to 110 °C. d-nb.info

Key Findings in Temperature-Controlled Synthesis:

High-Temperature Dehydration: The conversion of a carboxylic acid and an ammonium (B1175870) salt to an amide is achieved by heating the mixture to dehydrate the salt. libretexts.org

Hydrothermal Conditions: Amide synthesis can be performed at elevated temperature and pressure (e.g., 250 °C, 40 bar) without mineral catalysts. researchgate.net

Catalytic Amidation: Metal catalysts based on Ti(IV) and Zr(IV) can facilitate direct amidation at temperatures between 70 °C and 120 °C. d-nb.info

Low-Temperature Halogenation: The synthesis of brominated precursors may require cooling to 0°C to control the reaction's selectivity. google.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijnrd.orgoatext.com This technique utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy into heat, leading to rapid and uniform temperature elevation. oatext.com

In the context of synthesizing this compound, microwave irradiation can be particularly effective for the amidation step. The direct reaction of a carboxylic acid with an amine can be completed in minutes rather than hours, often with high to quantitative yields (over 90%). tandfonline.com Many microwave-assisted amidation protocols are performed under solvent-free conditions, which further enhances their environmental credentials by reducing chemical waste. thieme-connect.comnih.gov This methodology has been successfully applied to a diverse range of substrates, demonstrating its robustness and broad applicability. thieme-connect.comrsc.org For example, direct amidation of thioesters under microwave irradiation at 120°C can yield the desired amide product in as little as 5-15 minutes with up to 98% yield. rsc.org

The table below summarizes findings from various studies on microwave-assisted amide synthesis, illustrating the typical conditions and outcomes.

Table 1: Research Findings on Microwave-Assisted Amide Synthesis

Reactants Catalyst/Conditions Temperature (°C) Time (min) Yield (%) Citation
Thioester, Aniline DBU, Solvent-free 120 15 98 rsc.org
Carboxylic Acid, Amine Ceric Ammonium Nitrate, Solvent-free N/A N/A High nih.gov
Conjugated Carboxylic Acid, Amine Phenylboronic Acid/DMAPO, Solvent-free N/A N/A 60-65 thieme-connect.com

Application of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. tcichemicals.com They possess a unique set of properties, including negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity, making them attractive as alternative "green" solvents and catalysts in organic synthesis. tcichemicals.comresearchgate.net

In the synthesis of this compound and its precursors, ionic liquids can be employed in several key transformations, most notably in halogenation reactions. nih.govgoogle.com Brønsted-acidic ionic liquids, for instance, have been shown to act as both solvent and catalyst for the efficient halogenation of aromatic compounds. nih.gov These reactions can proceed under mild conditions with short reaction times using reagents like N-halosuccinimides. nih.gov A significant advantage of using ionic liquids is their potential for recyclability; after reaction, the product can often be extracted with an organic solvent, allowing the ionic liquid to be recovered and reused for multiple cycles with no noticeable decrease in efficiency. nih.govtcichemicals.com

Furthermore, the inherent polarity and ionic character of ILs make them excellent media for microwave-assisted synthesis, as they couple efficiently with microwave irradiation. nih.govorganic-chemistry.org The combination of these two technologies can lead to even faster and more efficient synthetic protocols. nih.gov While direct application in amidation is also explored, their utility in electrophilic substitution reactions is particularly relevant for introducing the bromo and iodo substituents onto the aromatic ring of a precursor molecule.

The table below highlights the application of ionic liquids in relevant synthetic transformations.

Table 2: Application of Ionic Liquids in Synthesis

Reaction Type Ionic Liquid Role Key Findings Citation
Halogenation [BMIM(SO3H)][OTf] Solvent & Catalyst Efficient halogenation of activated aromatics with N-halosuccinimides at 55-85°C. IL can be reused eight times. nih.gov
Halogenation Acidic/Basic Imidazolium-based ILs Solvent Can be used as a medium for the halogenation of hydrocarbons. google.com
Various Imidazolium/Pyridinium Salts Solvent Can improve yields and allow for catalyst reuse. Highly efficient for microwave heating. tcichemicals.comnih.gov

Structural Elucidation and Advanced Characterization of 3 Bromo 4 Iodobenzamide and Its Analogs

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structures. By probing the interaction of electromagnetic radiation with matter, these methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic properties of molecules. For a molecule such as 3-Bromo-4-iodobenzamide, a multi-faceted spectroscopic approach is necessary for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause transitions between these energy levels, and the precise frequency at which this occurs provides a wealth of information about the chemical environment of the nucleus.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the spin-spin coupling constant (J), which provides information about adjacent protons.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and amide functional groups. The proton ortho to the iodine (H-5) is expected to be the most downfield, followed by the proton ortho to the bromine (H-2), and the proton meta to both halogens and ortho to the amide group (H-6). The amide protons (-NH₂) would typically appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~2.0 (⁴J)
H-57.9 - 8.1d~8.0 (³J)
H-67.5 - 7.7dd~8.0 (³J), ~2.0 (⁴J)
-NH₂7.0 - 8.0br s-
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

In the ¹³C NMR spectrum of this compound, seven distinct signals are expected: six for the aromatic carbons and one for the amide carbonyl carbon. The carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the attached halogens and the amide group. The carbon atoms directly bonded to the electronegative halogens (C-3 and C-4) will have their resonances shifted due to the "heavy atom effect," where the large electron cloud of bromine and especially iodine can cause shielding, leading to upfield shifts contrary to what would be expected based on electronegativity alone.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-1135 - 140
C-2130 - 135
C-3120 - 125
C-495 - 100
C-5140 - 145
C-6128 - 132
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular connectivity and spatial relationships. These experiments spread the NMR signals across two frequency axes, which helps to resolve overlapping peaks that can be present in complex 1D spectra.

For this compound, several 2D NMR experiments would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

Correlation Spectroscopy (COSY): A homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be observed between H-2 and H-6, indicating a four-bond meta coupling.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. The HSQC spectrum would definitively link the signals of H-2, H-5, and H-6 in the ¹H NMR spectrum to the signals of C-2, C-5, and C-6 in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, correlations would be expected from H-2 to C-1, C-3, and C-6, and from the amide protons to the carbonyl carbon and C-1 and C-2.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the amide functional group and the substituted aromatic ring.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretching3400 - 3100Medium-Strong
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C=O (Amide)Stretching (Amide I band)1680 - 1640Strong
N-H (Amide)Bending (Amide II band)1640 - 1600Medium-Strong
C=C (Aromatic)Stretching1600 - 1450Medium-Weak
C-NStretching1400 - 1200Medium
C-BrStretching700 - 500Medium-Strong
C-IStretching600 - 485Medium-Strong

The presence of strong bands for the N-H and C=O stretching vibrations would be definitive evidence for the amide group. The aromatic C-H and C=C stretching bands would confirm the presence of the benzene ring, while absorptions in the lower frequency region would be indicative of the carbon-halogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* transitions within the benzene ring. The presence of the carbonyl group and the halogen substituents can influence the position and intensity of these absorption bands. The benzoyl chromophore (the benzene ring attached to the carbonyl group) is the primary absorbing species.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λ_max (nm)Solvent
π → π* (Benzoyl)~240 - 260Ethanol
n → π* (Carbonyl)~280 - 300Ethanol
Note: The n → π transition is often weak and may appear as a shoulder on the more intense π → π* band.*

The exact position of the λ_max values can be subtly affected by the solvent polarity. A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure of this compound and its analogs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm its molecular mass and offer insights into its fragmentation patterns under specific ionization conditions.

While experimental mass spectra for this compound are not widely published, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated. These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry. The predicted m/z values for several common adducts of this compound are presented in the table below. uni.lu The presence of bromine and iodine isotopes (79Br/81Br and 127I) would lead to a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺325.86720148.6
[M+Na]⁺347.84914153.5
[M-H]⁻323.85264148.1
[M+NH₄]⁺342.89374165.3
[M+K]⁺363.82308148.2

The fragmentation of benzamides in mass spectrometry often involves the cleavage of the amide bond. For this compound, characteristic fragments would likely include the benzoyl cation and ions resulting from the loss of the halogen atoms.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. Techniques like single-crystal X-ray diffraction provide definitive information about the three-dimensional structure of a molecule and its interactions with neighboring molecules in a crystal lattice.

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related analog, 3-Bromobenzamide (B114348), offers significant insights into the likely molecular geometry and intermolecular interactions that could be expected for this compound.

The analysis of the crystal structure of 3-Bromobenzamide reveals key details about its molecular geometry. The molecule consists of a benzene ring substituted with a bromine atom and an amide group. The amide group is typically planar, and its orientation relative to the benzene ring is a key conformational feature. In the solid state, the planarity of the benzamide (B126) moiety is generally observed. Selected crystallographic data for 3-Bromobenzamide are provided in the table below. nih.gov

Crystal Data and Structure Refinement for 3-Bromobenzamide
ParameterValue
Empirical formulaC₇H₆BrNO
Formula weight200.03
Crystal systemMonoclinic
Space groupP 1 2₁/c 1
a (Å)16.189
b (Å)4.6448
c (Å)9.8821
α (°)90
β (°)92.866
γ (°)90
Volume (ų)742.1
Z4

The crystal packing of 3-Bromobenzamide is dictated by a combination of intermolecular interactions, including hydrogen bonding and other weaker contacts. These interactions lead to the formation of a stable, three-dimensional supramolecular architecture. The specific arrangement of molecules relative to one another defines the crystal packing motif. In many benzamide structures, molecules are arranged in ways that maximize favorable intermolecular interactions, leading to densely packed structures.

Supramolecular chemistry in the solid state focuses on the non-covalent interactions that govern the assembly of molecules into a crystalline solid. For benzamides, hydrogen bonding is a particularly important directional interaction that plays a key role in determining the crystal structure.

In the crystal structure of benzamides, the amide group, with its N-H donor and C=O acceptor functionalities, is a prime participant in hydrogen bonding. These interactions can lead to the formation of various well-defined motifs, such as chains, dimers, and sheets. In the case of 3-Bromobenzamide, the amide groups of adjacent molecules are involved in forming hydrogen-bonded networks. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This typically results in the formation of chains or ribbons of molecules extending throughout the crystal lattice. The presence of the bromine atom can also influence the crystal packing through weaker halogen-halogen or halogen-π interactions, although hydrogen bonding is generally the dominant organizing force in such structures.

Supramolecular Interactions in the Solid State

Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction that influences the supramolecular architecture of halogenated organic compounds. This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the crystal structures of compounds analogous to this compound, such as 4-halobenzenesulfonamides, various types of halogen bonds have been observed, including Cl···O, Br···O, and I···N interactions researchgate.net. The strength and directionality of these bonds play a crucial role in determining the crystal packing.

Pi-Pi Stacking Interactions

Pi-pi stacking interactions are another crucial factor in the stabilization of the crystal structures of aromatic compounds. These interactions arise from the attractive, non-covalent forces between aromatic rings. In analogs of this compound, such as substituted benzamides, π-π stacking plays a significant role in the molecular assembly. Computational studies on substituted benzamide dimers have shown that electron-withdrawing substituents can enhance π-π interaction energies researchgate.netepa.gov. Given that both bromine and iodine are electron-withdrawing groups, it is anticipated that this compound would exhibit significant π-π stacking interactions.

The geometry of these interactions is typically parallel-displaced or T-shaped rather than a face-to-face arrangement to minimize electrostatic repulsion. Studies on various aromatic compounds have demonstrated that the interplay between π-π stacking and other intermolecular forces, such as hydrogen and halogen bonds, dictates the final crystal packing. For example, in some structures, π-π stacking interactions are the dominant cohesive force, leading to the formation of columnar or layered structures. In the case of 2-iodo-N-(4-bromophenyl)benzamide, a close analog, C-H···π interactions are observed to be vital in the formation of different polymorphic modifications ias.ac.in.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to generate a unique surface, where the color coding indicates the nature and strength of intermolecular contacts. For various bromo- and iodo-substituted organic compounds, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of intermolecular interactions nih.govnih.govresearchgate.net.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Key interactions are identified by characteristic features on the plot. For instance, sharp spikes often correspond to strong, directional interactions like hydrogen bonds, while more diffuse regions can represent weaker van der Waals forces.

In the analysis of analogs, the following contacts are typically prominent:

H···H contacts: Generally, these are the most abundant interactions and appear as a large, diffuse region in the fingerprint plot.

X···H/H···X contacts (X = Br, I): These appear as distinct "wings" on the fingerprint plot and are indicative of halogen-hydrogen interactions.

O···H/H···O contacts: These are characteristic of hydrogen bonds and are represented by sharp spikes.

C···H/H···C contacts: These often signify C-H···π interactions.

X···X contacts (e.g., I···I, Br···I): These halogen-halogen contacts, a form of halogen bonding, would also have a distinct representation on the fingerprint plot.

Computational and Theoretical Investigations of 3 Bromo 4 Iodobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of compounds like 3-bromo-4-iodobenzamide. These methods solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for halogenated benzamides typically utilize functionals like B3LYP to compute optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netresearchgate.net For substituted benzamides, DFT is employed to understand how halogen atoms influence molecular structure and reactivity. acs.orgwebofjournals.com The choice of basis set, such as 6-31G(d,p), is crucial for obtaining accurate results that correlate well with experimental data where available. nih.gov

Conformer Analysis and Energy Minimization

Substituted benzamides can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformer analysis involves identifying the different possible stable conformations of a molecule and determining their relative energies. Energy minimization calculations are performed to find the lowest energy (most stable) conformation. For flexible molecules like benzamides, this analysis is critical for understanding their behavior and interactions. tandfonline.com The planarity of the amide group and its orientation relative to the aromatic ring are key parameters investigated in such studies. jst.go.jp

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.comyoutube.com A smaller gap generally indicates higher reactivity. For halogenated compounds, the nature and energy of these frontier orbitals provide insight into potential charge transfer interactions. webofjournals.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, for instance, in identifying sites for hydrogen bonding or other non-covalent interactions. researchgate.net For halogenated benzamides, MEP analysis can reveal the influence of the electron-withdrawing halogen atoms on the electrostatic potential of the aromatic ring and the amide group. nih.gov

Interactive Table: Key Electronic Properties and Their Significance

PropertyDescriptionSignificance in Chemical Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy corresponds to a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A small gap suggests high chemical reactivity and low kinetic stability.
MEP A 3D map of the electrostatic potential on the molecular surface.Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

Conformational Flexibility and Rotational Barriers

MD simulations can be used to explore the conformational landscape of a molecule by simulating its movements at a given temperature. This allows for the study of the flexibility of different parts of the molecule, such as the rotation of the amide group relative to the phenyl ring. The energy barriers associated with these rotations can be calculated to understand the likelihood and frequency of conformational changes. tandfonline.com

Intermolecular Interaction Dynamics

MD simulations are particularly useful for studying how molecules interact with each other or with a solvent. For a compound like this compound, simulations could model how multiple molecules pack together in a condensed phase, revealing the nature and dynamics of intermolecular interactions such as hydrogen bonding (involving the amide group) and halogen bonding (involving the bromine and iodine atoms). nih.gov These simulations provide a detailed understanding of the forces that govern the macroscopic properties of the substance.

Prediction of Spectroscopic Properties

To predict the spectroscopic properties of this compound, computational chemists would typically perform geometry optimization of the molecule's ground state using a suitable level of theory and basis set. Following this, vibrational frequency calculations would be carried out to predict the infrared (IR) and Raman spectra. The predicted wavenumbers and intensities could then be compared with experimental data for validation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts provide valuable information for the structural elucidation of the compound. Electronic properties, such as the UV-Vis absorption spectrum, would be predicted by performing Time-Dependent DFT (TD-DFT) calculations, which can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.

A representative data table for predicted spectroscopic properties, if available, would look like this:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
IR Spectroscopy Vibrational Frequency (cm⁻¹) Data not available
UV-Vis Spectroscopy λmax (nm) Data not available

Note: The data in this table is hypothetical as no specific computational studies for this compound were found.

Computational Analysis of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and biological interactions of a molecule. For this compound, computational analysis would likely focus on hydrogen bonding involving the amide group and halogen bonding involving the bromine and iodine atoms.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots are commonly used to identify and characterize these interactions. These analyses can provide quantitative data on the strength and nature of the interactions, such as bond critical point properties and stabilization energies. For example, the molecular electrostatic potential (MEP) surface would be calculated to identify electron-rich and electron-deficient regions of the molecule, predicting the sites for electrophilic and nucleophilic attacks and the propensity for forming non-covalent bonds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to investigate the potential reaction mechanisms involving this compound. This could include studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products.

Calculations of activation energies and reaction enthalpies would provide insights into the kinetics and thermodynamics of the reaction, helping to determine the most probable reaction pathway. These theoretical investigations can complement experimental studies by providing a molecular-level understanding of the reaction dynamics.

Chemical Transformations and Derivatization Strategies of 3 Bromo 4 Iodobenzamide

Reactions at the Halogen Centers

The primary challenge and opportunity in the derivatization of 3-bromo-4-iodobenzamide lie in the selective functionalization of the two halogen centers. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in several key reaction classes, including oxidative addition to metal catalysts and metal-halogen exchange. This reactivity difference forms the basis for most selective transformations.

Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The selectivity in dihalogenated substrates like this compound is dictated by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The established reactivity trend is C-I > C-Br > C-Cl, allowing for selective coupling at the iodine-substituted position while leaving the bromine intact. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound. By carefully selecting the catalyst and reaction conditions, a boronic acid or ester can be coupled selectively at the C-4 position (iodine) of this compound. The resulting 3-bromo-4-arylbenzamide can then undergo a second coupling at the C-3 position if desired. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The higher reactivity of the C-I bond ensures that the alkynyl group is introduced selectively at the C-4 position under standard Sonogashira conditions, which typically employ a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene. wikipedia.org Similar to other palladium-catalyzed reactions, the Heck reaction will preferentially occur at the more reactive C-I bond of this compound, yielding a 3-bromo-4-vinylbenzamide derivative. organic-chemistry.orgnih.gov

Reaction TypeCoupling PartnerTypical Catalyst SystemSelective Position of ReactionGeneral Product Structure
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)C-4 (Iodine)3-Bromo-4-arylbenzamide
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)C-4 (Iodine)3-Bromo-4-(alkynyl)benzamide
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseC-4 (Iodine)3-Bromo-4-(alkenyl)benzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The amide group (-CONH₂) in this compound is an electron-withdrawing group, which activates the ring towards nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The reactivity of the halogens as leaving groups in SNAr often follows the reverse order of their C-X bond strength (F > Cl > Br > I), because the electronegativity of the halogen stabilizes the intermediate. masterorganicchemistry.com However, the specific conditions and the nature of the nucleophile can influence selectivity. Given the positions of the halogens relative to the activating amide group, selective substitution can be challenging and may lead to mixtures of products.

Metal-Halogen Exchange Reactions

Metal-halogen exchange involves the reaction of an organometallic reagent, typically an organolithium compound like n-butyllithium, with an organic halide. wikipedia.org This reaction is generally very fast, even at low temperatures. The rate of exchange is significantly faster for iodine than for bromine (I > Br > Cl). wikipedia.org

This rate difference allows for the highly selective conversion of this compound into a 3-bromo-4-lithiobenzamide intermediate at low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This lithiated species is a powerful nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of substituents exclusively at the C-4 position.

ReagentConditionsSelective Position of ExchangeIntermediate FormedSubsequent Reaction with Electrophile (E+)
n-Butyllithium (n-BuLi)THF, -78 °CC-4 (Iodine)3-Bromo-4-lithiobenzamideForms 3-Bromo-4-E-benzamide
Isopropylmagnesium chloride (i-PrMgCl)THF, 0 °C to RTC-4 (Iodine)3-Bromo-4-(chloromagnesio)benzamideForms Grignard-type products

Reactions at the Amide Functionality

The primary amide group (-CONH₂) offers additional opportunities for derivatization, which can be performed before or after modifications at the halogen centers.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation to form secondary or tertiary amides.

N-Alkylation: This reaction typically involves deprotonation of the amide N-H with a suitable base (e.g., sodium hydride, NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the N-alkylated product.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) can yield N-acyl derivatives, also known as diacylamines or imides. These reactions are common in medicinal chemistry for modifying the properties of a parent molecule. researchgate.net

Modification of the Carbonyl Group

The carbonyl group of the amide is generally less reactive than that of ketones or aldehydes. However, it can undergo specific transformations, most notably reduction.

Reduction to Amine: The amide functionality can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This converts this compound into (3-bromo-4-iodophenyl)methanamine.

Dehydration to Nitrile: The primary amide can be dehydrated to the corresponding nitrile (-C≡N) using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This would yield 3-bromo-4-iodobenzonitrile.

Amide Hydrolysis and Formation of Carboxylic Acid/Amine

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of ammonia (B1221849), which is protonated to the ammonium (B1175870) ion under acidic conditions, yields the carboxylic acid.

Base-Catalyzed Hydrolysis:

Alternatively, basic conditions, employing a strong base like sodium hydroxide (B78521) or potassium hydroxide, can also effect the hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide anion (NH₂⁻), a very strong base, is typically the rate-determining step. This is followed by an acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the 3-bromo-4-iodobenzoic acid.

The general reaction scheme for the hydrolysis is presented below:

ReactantProduct(s)Reagents and Conditions
This compound3-Bromo-4-iodobenzoic acid + AmmoniaH₂O, H⁺ (e.g., H₂SO₄), heat OR 1. OH⁻ (e.g., NaOH), H₂O, heat; 2. H₃O⁺

Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring of this compound in substitution reactions is governed by the electronic effects of the existing substituents: the bromo, iodo, and amide groups.

The amide group (-CONH₂) is a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. It is, however, an ortho-, para-director .

The bromo and iodo groups are also deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the substituents direct incoming electrophiles to specific positions on the ring. The directing effects of the substituents are as follows:

Amide group (at C1): Directs to C2 and C6.

Bromo group (at C3): Directs to C2 and C4 (already substituted) and C6.

Iodo group (at C4): Directs to C3 (already substituted) and C5.

Considering the combined directing effects, the most likely positions for electrophilic substitution are C2, C5, and C6. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Conversely, for nucleophilic aromatic substitution , the presence of electron-withdrawing groups is activating. While the amide group is deactivating for electrophilic substitution, it, along with the halogens, can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. libretexts.org

Synthesis of Complex Architectures from this compound

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective cross-coupling reactions, which are powerful tools for the construction of complex molecules. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

While no specific examples of heterocyclic ring annulation starting directly from this compound have been documented in the reviewed literature, the general strategy would involve the transformation of the amide group or the utilization of the halogen substituents to build a new ring. For instance, the amide nitrogen could potentially be involved in a cyclization reaction after modification.

A more plausible approach involves the initial conversion of the amide to other functional groups that are more amenable to cyclization reactions. For example, hydrolysis to the carboxylic acid, followed by conversion to an acid chloride, could be a precursor for intramolecular Friedel-Crafts reactions or reactions with binucleophiles to form heterocycles.

The synthesis of polycarbo-substituted derivatives from this compound would likely proceed through sequential cross-coupling reactions. The differential reactivity of the C-I and C-B bonds is key to this strategy. A typical sequence could involve a Sonogashira or Suzuki coupling at the more reactive iodo position, followed by a second cross-coupling reaction at the bromo position.

Although no direct examples utilizing this compound are available, a study on the closely related 2-Amino-5-bromo-3-iodobenzamide demonstrates the feasibility of this approach. In that work, palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes was performed, followed by further derivatization. This suggests that a similar strategy could be applied to this compound to introduce various substituents onto the aromatic ring, leading to highly functionalized, polycarbo-substituted benzamide (B126) derivatives.

Advanced Applications and Functional Roles in Contemporary Chemical Research

Building Block in Complex Organic Synthesis

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to the utility of 3-Bromo-4-iodobenzamide. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations. This chemoselectivity allows for a programmed, stepwise introduction of various substituents, enabling the construction of intricate molecular frameworks from a single starting material.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. This compound serves as an ideal scaffold for synthesizing these important motifs, particularly those fused to a benzene (B151609) ring.

Quinazolinones: The synthesis of quinazolinones can be achieved from ortho-halobenzamides. Using this compound, a synthetic strategy could involve an initial copper- or palladium-catalyzed coupling reaction at the C-I position with a nitrogen-containing nucleophile (like an amine or amide). A subsequent intramolecular cyclization, often promoted by a different catalyst or reaction conditions, would then engage the benzamide's nitrogen and a carbonyl source to form the quinazolinone ring system. The bromine atom at the 3-position remains available for further diversification of the final product.

Indoles: Indole synthesis often involves the formation of a key C-C or C-N bond adjacent to an amino or amido group on a benzene ring. A plausible route starting from this compound would be a Sonogashira or Heck coupling at the C-I position to introduce an alkyne or alkene side chain. Subsequent intramolecular cyclization, such as a Larock or Madelung-type synthesis, would then form the pyrrole (B145914) ring fused to the original benzene core, yielding a substituted indole.

Pyridazines: Fused pyridazine (B1198779) systems can be constructed through various annulation strategies. For this compound, a potential pathway involves converting the amide group into a hydrazine (B178648) or a related derivative. An initial cross-coupling reaction at the C-I position could introduce a carbonyl-containing moiety. A subsequent condensation reaction between the hydrazine derivative and the introduced carbonyl group would lead to the formation of the fused pyridazine ring.

The ability to perform sequential cross-coupling reactions is a cornerstone of modern synthetic chemistry for creating complex aromatic molecules. The distinct reactivity of the C-I and C-Br bonds in this compound makes it an exemplary substrate for such strategies. The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond, allowing for a predictable and controlled sequence of functionalization.

This hierarchical reactivity enables a series of different bond-forming reactions to be performed on the same molecule. For instance, a Suzuki coupling can be performed at the iodine position, followed by a Sonogashira coupling at the bromine position, and finally, a Buchwald-Hartwig amination involving the amide group (after N-H deprotonation) or a modification of it. This stepwise approach provides access to tri-substituted benzamide (B126) derivatives that would be challenging to synthesize otherwise.

Reaction StepTarget PositionCoupling ReactionTypical Reagents/CatalystResulting Functionality
Step 1 C4-IodoSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, BaseC4-Aryl
Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuIC4-Alkynyl
Heck CouplingAlkene, Pd(OAc)₂, P(o-tol)₃C4-Alkenyl
Buchwald-HartwigAmine, Pd₂(dba)₃, Ligand, BaseC4-Amino
Step 2 C3-BromoSuzuki CouplingArylboronic acid, PdCl₂(dppf), BaseC3-Aryl
Stille CouplingOrganostannane, Pd(PPh₃)₄C3-Aryl/Alkenyl
CyanationZn(CN)₂, Pd(PPh₃)₄C3-Cyano

Role in Materials Science Research

The unique electronic and structural properties conferred by the bromo and iodo substituents, along with the hydrogen-bonding capability of the amide group, position this compound as a promising precursor for novel functional materials.

The carbon-iodine bond is known to be relatively weak and can undergo homolytic cleavage upon exposure to UV light, generating an aryl radical. This photochemical reactivity can be harnessed to create photoresponsive materials. nih.gov For instance, polymers or liquid crystals incorporating the this compound motif could exhibit changes in their physical or optical properties upon irradiation. Furthermore, the iodine and bromine atoms can participate in halogen bonding—a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. tuni.fiacs.org Halogen bonding is increasingly used to control the self-assembly of molecules in supramolecular structures, and its strength can be tuned (I > Br). acs.org This interaction can be employed to construct light-sensitive materials where photo-induced isomerization or reactions of an incorporated chromophore can disrupt or alter the halogen-bonded network, leading to a macroscopic response. mdpi.comnih.gov

The benzamide functional group contains both hydrogen-bond donors (N-H) and acceptors (C=O), which can coordinate to metal centers. While simple benzamides are modest ligands, they can be readily modified using the cross-coupling reactions described previously to introduce stronger chelating groups. For example, coupling a pyridine-containing boronic acid at the C-I or C-Br position would generate a bidentate ligand capable of forming stable complexes with a variety of transition metals. The resulting metal complexes could have applications in catalysis, sensing, or as nodes in metal-organic frameworks (MOFs). nih.gov Additionally, the iodine atom itself can act as a Lewis base and coordinate to certain metal centers or participate in halogen bonding to direct the crystal engineering of coordination polymers.

In the field of organic light-emitting diodes (OLEDs), harvesting triplet excitons is crucial for achieving high efficiency. This is often accomplished using phosphorescent materials that contain heavy atoms. The presence of bromine and, particularly, iodine in a molecule introduces a strong spin-orbit coupling, a phenomenon known as the "heavy atom effect." st-andrews.ac.ukacs.org This effect facilitates intersystem crossing from the singlet excited state to the triplet state and enhances the rate of phosphorescence (radiative decay from the triplet state). st-andrews.ac.ukacs.org

Therefore, this compound can serve as a key starting material for phosphorescent emitters or hosts in OLEDs. researchgate.net Through sequential cross-coupling reactions, the bromo-iodo-arene core can be elaborated into a larger, conjugated system with appropriate charge transport and photophysical properties. The heavy halogen atoms would be integral to the molecule's ability to phosphoresce efficiently, making it a valuable component for second-generation OLEDs. ossila.com

Application in Radiolabeling for Research Probes

The unique properties of this compound, particularly the presence of an iodine atom, make it a valuable precursor in the field of radiolabeling. The introduction of a radioactive isotope of iodine into the benzamide structure allows for the creation of research probes for various imaging and therapeutic applications.

Synthesis of Radiolabeled Benzamide Analogs

The synthesis of radiolabeled benzamide analogs is a critical process for developing tracers for single-photon emission computed tomography (SPECT) and positron emission tomography (PET). These imaging techniques rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules. Various iodinated benzamides have been synthesized and evaluated as potential imaging agents for targets such as sigma receptors, malignant melanoma, and the NR2B subtype of the NMDA receptor. nih.govnih.govnih.gov

The general strategy for producing these radiolabeled compounds often involves multi-step synthesis. A common approach is the preparation of a non-radioactive precursor molecule that can be subsequently radiolabeled in the final step. For aryl iodides, this often involves a precursor with a leaving group, such as a trialkylstannyl (e.g., tributyltin) or bromo group, at the site designated for radioiodination. The radioiodine is then introduced through electrophilic or nucleophilic substitution reactions. nih.govacs.org

For instance, radioiodinated benzamides intended for melanoma imaging have been synthesized and studied in animal models. nih.gov In one study, a series of [¹²³I]benzamides were evaluated in mice with melanoma tumors, with some compounds showing significant tumor uptake. nih.gov Similarly, radio-iodinated benzimidazoles have been developed as potential SPECT imaging agents for the NR2B subtype of the NMDA receptor, a target implicated in various neurological disorders. nih.gov These synthetic efforts highlight the utility of the benzamide scaffold in designing targeted radiopharmaceuticals.

Precursor TypeRadiolabeling MethodApplication Example
Stannylated PrecursorElectrophilic DestannylationSynthesis of radioiodinated biotin (B1667282) conjugates duke.edu
Bromo PrecursorHalogen ExchangePreparation of SPECT radioligands acs.org
Iodinated PrecursorIsotopic ExchangeRadioiodination of iopanoic acid umich.edu

Isotopic Exchange Reactions for Labeling

Isotopic exchange is a direct and established method for introducing a radioisotope into a molecule that already contains a stable atom of the same element. acs.org In the context of this compound, this would involve replacing the stable ¹²⁷I atom with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I.

This type of reaction, also known as an iodine-iodine exchange, is typically performed by heating the iodinated substrate with a radioactive iodide salt (e.g., Na¹²⁵I). nih.govumich.edu The efficiency of the exchange can be low, but it can be significantly improved by the addition of catalysts. Copper salts, such as copper(II) sulfate, are frequently used to promote the reaction and shorten the required time. acs.org The mechanism is thought to involve the formation of a copper-aryl halide intermediate, which facilitates the nucleophilic attack of the radioactive iodide. nih.gov

A key advantage of the isotopic exchange method is the straightforward nature of using the final, non-radioactive compound as the direct precursor. However, a significant drawback is that the resulting product has a modest molar activity because the radioactive product is chemically identical to the non-radioactive starting material, making separation difficult. nih.govacs.org Despite this limitation, isotopic exchange has been successfully used to radiolabel a variety of aryl iodides, including benzoic acids, with high radiochemical yields in a melt of pivalic acid. umich.edu

Alternatively, a halogen exchange reaction can be performed, where a different halogen, such as bromine, is replaced by a radioiodine isotope. This bromine-iodine exchange can also be facilitated by copper catalysts under high-temperature conditions. acs.org

Structural Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design. They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. dcu.ie This iterative process of design, synthesis, and testing helps to identify the key structural features—the pharmacophore—responsible for a compound's potency, selectivity, and pharmacokinetic properties. youtube.com For a molecule like this compound, SAR studies would focus on the importance of the benzamide core and, specifically, the nature and position of the halogen substituents.

The introduction of halogens is a common strategy in lead optimization. youtube.com Bromine and iodine atoms on an aromatic ring, such as in this compound, can significantly influence a molecule's properties in several ways:

Size and Steric Profile : Iodine is considerably larger than bromine. This difference in size can affect how the molecule fits into a biological target's binding site. SAR studies comparing iodo-substituted compounds with their bromo- or chloro-analogs can reveal whether a larger or smaller substituent is preferred for optimal interaction. nih.gov

Electronic Effects : Halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect). They also possess lone pairs of electrons that can participate in resonance (a +M effect). nih.gov These electronic properties can alter the acidity or basicity of nearby functional groups and influence the molecule's ability to form hydrogen bonds or engage in other polar interactions. drugdesign.org

Hydrophobicity : Halogens increase the lipophilicity (hydrophobicity) of a molecule. This can enhance binding to hydrophobic pockets within a protein target and can also affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. youtube.com In some cases, the introduction of an iodine atom in place of a smaller halogen has led to a dramatic increase in antagonist potency, suggesting favorable interactions at the receptor site. drugdesign.org

A SAR study on SARS-CoV protease inhibitors compared a series of halogenated benzamides. It was noted that there is a trade-off between the steric and electronic properties of the halogens; for instance, the unfavorable size of bromine might be offset by its weaker electron-withdrawing properties compared to chlorine, while iodine presented the least favorable combination in that specific series. nih.gov In the development of inhibitors for the androgen receptor-coactivator interaction, SAR studies of bis-benzamides revealed that specific functional groups on the benzamide scaffold were essential for biological activity. nih.govnih.gov The ability to use modern synthetic methods, such as iridium-catalyzed C-H iodination, allows for the rapid creation of diverse analogs for such SAR studies. nih.govacs.org

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The future synthesis of 3-Bromo-4-iodobenzamide and its analogs is poised to move beyond traditional halogenation methods, aiming for greater efficiency, selectivity, and sustainability. Current methodologies for creating similar dihalogenated aromatics often rely on multi-step processes that may generate significant waste. Emerging research directions are focused on more direct and elegant synthetic strategies.

One promising avenue is the continued development of regioselective C-H activation and halogenation. Catalytic systems, particularly those based on transition metals like ruthenium or iridium, have shown efficacy in the ortho-C-H halogenation of benzamides. nih.govacs.org Future work will likely focus on fine-tuning these catalytic systems to achieve selective, sequential introduction of both bromine and iodine onto the benzamide (B126) scaffold in a one-pot or streamlined fashion. This would represent a significant improvement in atom economy over classical approaches.

Synthetic Approach Potential Advantages Key Research Focus
Catalytic C-H Halogenation High regioselectivity, reduced waste, potential for one-pot synthesis.Development of catalysts for sequential dihalogenation; understanding directing group effects.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Optimization of fast, exothermic halogenation reactions; integration with real-time analytics.
Electrochemical Synthesis Avoidance of chemical oxidants, mild reaction conditions.Development of electrode materials and reaction media for selective halogenation.
Photochemical Methods Use of light as a traceless reagent, novel reactivity patterns.Design of photosensitizers for targeted C-H functionalization.

Exploration of Undiscovered Reactivities

The unique arrangement of two different halogens and a directing amide group on the aromatic ring of this compound opens up a vast playground for exploring novel chemical transformations. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to this exploration.

Future research will heavily focus on exploiting this reactivity differential in selective cross-coupling reactions. The C-I bond is more readily activated by palladium catalysts, allowing for selective functionalization at the 4-position while leaving the C-Br bond intact for subsequent transformations. researchgate.netnih.gov This opens the door to the programmed, iterative synthesis of highly complex, multi-substituted aromatic compounds. Research will likely target the development of new ligand and catalyst systems that enhance the selectivity of these sequential couplings, even under milder conditions.

Furthermore, the interplay between the halogens and the ortho-directing amide group presents opportunities for novel lithiation chemistry. While metal-halogen exchange is typically faster for iodides and bromides than directed ortho-lithiation, uwindsor.ca future studies may uncover conditions or specialized organolithium reagents that could reverse this trend or lead to new, unexpected reactivity pathways, such as remote metallation or halogen dance rearrangements.

Reaction Class Potential Outcome Emerging Research Direction
Sequential Cross-Coupling Stepwise, controlled introduction of different functional groups at C4 and C3.Designing highly selective catalysts (e.g., Pd, Ni, Cu) and ligands for differential C-I/C-Br activation.
Directed Ortho-Metallation Functionalization at the C2 or C6 position, guided by the amide group.Investigating kinetic vs. thermodynamic control to favor C-H activation over halogen exchange. ias.ac.in
Reductive Cross-Coupling Direct formation of sp2-sp3 bonds by coupling with alkyl halides. nih.govExpanding the scope to include a wider range of alkyl fragments and functional groups.
Halogen Bonding Catalysis Utilization of the iodine atom as a halogen bond donor to influence reactivity. rsc.orgDesigning reactions where the iodine atom plays a non-covalent, catalytic role in activating substrates.

Advanced Functional Material Development

Halogenated organic compounds are critical building blocks in materials science, particularly for organic electronics. The presence of heavy atoms like bromine and iodine can influence key properties such as molecular packing, charge transport, and photophysical behavior. This compound, as a versatile precursor, is well-positioned for the development of novel functional materials.

An emerging area of interest is the synthesis of conjugated polymers and oligomers. By using this compound as a monomer in polymerization reactions (e.g., Suzuki or Stille polycondensation), materials with tailored electronic properties could be created. The specific substitution pattern could lead to polymers with unique conformational and packing characteristics, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nbinno.com

Furthermore, the ability of iodine to participate in halogen bonding could be exploited in the design of supramolecular materials and crystal engineering. The directional nature of halogen bonds could be used to guide the self-assembly of this compound derivatives into highly ordered structures, such as liquid crystals or porous organic frameworks. nbinno.com These materials could find applications in areas like gas sorption and separation or as sensors. researchgate.net

Integration with Machine Learning and AI in Chemical Synthesis Design

The complexity of designing synthetic routes and optimizing reaction conditions for polysubstituted molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

Beyond just planning the route, ML models can predict the optimal conditions for a given transformation. acs.orgbeilstein-journals.org For instance, in a selective cross-coupling reaction at the C-I position, an algorithm could analyze a dataset of similar reactions to recommend the best catalyst, ligand, solvent, and temperature to maximize yield and minimize byproducts. rsc.org This data-driven approach can significantly accelerate the research and development cycle. As automated flow chemistry platforms become more common, they can be coupled with ML algorithms to enable real-time optimization of complex reaction sequences involving halogenated intermediates. cam.ac.ukrsc.org

AI/ML Application Function Potential Impact on this compound Research
Retrosynthesis Planning Proposes synthetic routes by deconstructing the target molecule. arxiv.orgSuggests novel, more efficient, or greener pathways to synthesize this compound and its derivatives.
Reaction Condition Prediction Recommends catalysts, reagents, solvents, and temperatures for a specific reaction. acs.orgAccelerates the optimization of selective cross-coupling and functionalization reactions.
Process Optimization Guides multi-parameter optimization in automated systems (e.g., flow chemistry). cam.ac.ukEnables rapid identification of optimal conditions for complex, multi-step syntheses, improving yield and purity.
Property Prediction Predicts the electronic or physical properties of novel materials derived from the compound.Guides the design of new functional materials with desired characteristics before synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-iodobenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Step 1 : Start with precursor selection. For example, 3-bromo-4-chlorobenzoic acid derivatives (as intermediates) can be iodinated via halogen-exchange reactions using KI/CuI catalysts under controlled temperatures (80–120°C) .
  • Step 2 : Optimize reaction parameters (solvent polarity, catalyst loading, time) using Design of Experiments (DoE) frameworks. For instance, vary solvent systems (DMF vs. DMSO) to assess iodine incorporation efficiency .
  • Step 3 : Monitor reaction progress via TLC or LC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using NMR (¹H, ¹³C) and HPLC (>98% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis : Use X-ray crystallography for definitive stereochemical confirmation. If crystals are unavailable, employ DFT calculations (e.g., Gaussian 16) to predict bond angles and electron density maps .
  • Spectroscopic Techniques :
    • NMR : Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm) with bromo/iodo-substituted analogs to confirm regioselectivity .
    • IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches to rule out hydrolysis byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of halogenated aromatic vapors .
  • Waste Management : Segregate halogenated waste in designated containers and coordinate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

Methodological Answer:

  • Hypothesis Testing : Evaluate potential causes:
    • Steric effects : Bulky substituents may distort aromatic ring geometry, altering coupling constants. Compare with computational models .
    • Solvent interactions : Polar solvents (DMSO-d₆ vs. CDCl₃) can shift proton environments. Re-run NMR in multiple solvents .
  • Validation : Synthesize a deuterated analog or use NOESY to confirm spatial proximity of conflicting protons .

Q. What strategies are effective for studying the mechanistic role of this compound in catalytic cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation (e.g., Pd-aryl complexes) during Suzuki-Miyaura couplings .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the amide group to trace bond cleavage/reformation via MS/MS fragmentation patterns .
  • Competition Experiments : Compare reactivity with mono-halogenated analogs (e.g., 3-bromo- or 4-iodo-only derivatives) to quantify electronic vs. steric contributions .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
    • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C) and identify exothermic/endothermic events .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (4°C, inert atmosphere) .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound batches?

Methodological Answer:

  • Analytical Workflow :
    • Screening : Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) to detect impurities at ppm levels .
    • Quantification : Develop a calibration curve using spiked samples of known impurities (e.g., dehalogenated byproducts) .
  • Root-Cause Analysis : Correlate impurity profiles with synthetic steps (e.g., incomplete iodination) to refine reaction conditions .

Guidelines for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on catalytic applications should address gaps in halogen-directed coupling mechanisms .
  • Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., XRD for structure vs. computational models) and document all anomalies transparently .

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3-Bromo-4-iodobenzamide
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Reactant of Route 2
3-Bromo-4-iodobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.